
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a synthetic compound that belongs to the class of triazole-containing compounds. It has been found to exhibit promising biological and pharmacological activities, making it a potential candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide is not fully understood. However, it has been found to interact with various molecular targets in the body, including peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism, and nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide in lab experiments is its potential to exhibit multiple biological and pharmacological activities. This makes it a potential candidate for drug development in various fields. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide. One potential direction is the further investigation of its mechanism of action and molecular targets. This can help to identify potential therapeutic applications of this compound in various diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound. This can help to make this compound more accessible for research and development in various fields. Additionally, the development of this compound derivatives with improved pharmacological properties can also be a potential future direction.
Méthodes De Synthèse
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the reaction of thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the azide intermediate. The azide intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with 2-(2-thiophenyl)acetylene to form this compound.
Applications De Recherche Scientifique
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit promising biological and pharmacological activities, making it a potential candidate for drug development. This compound has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been found to exhibit neuroprotective and anti-oxidative properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-12(9-3-5-18-8-9)13-6-10-7-16(15-14-10)11-2-1-4-19-11/h1-5,7-8H,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOHUPFDDIHMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide](/img/structure/B2902666.png)

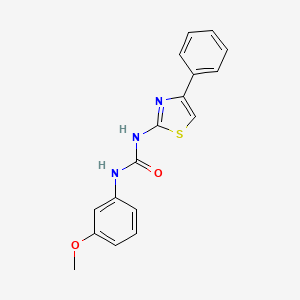
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2902670.png)
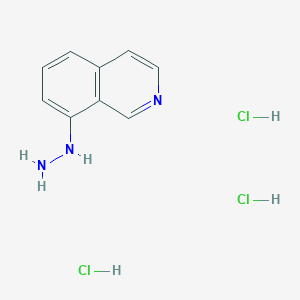
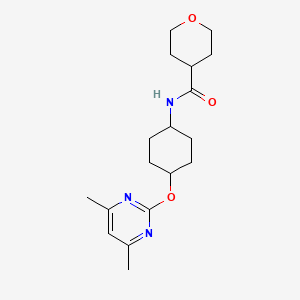
![3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2902677.png)
![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)
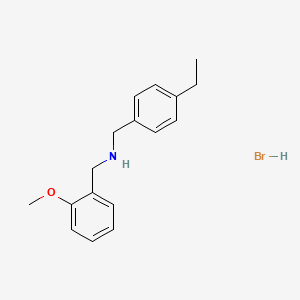
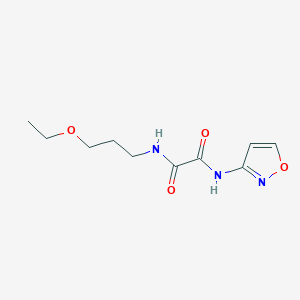
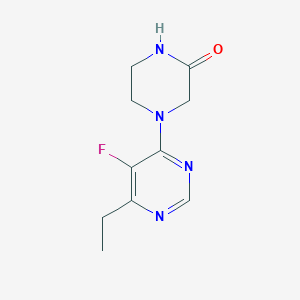
![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)
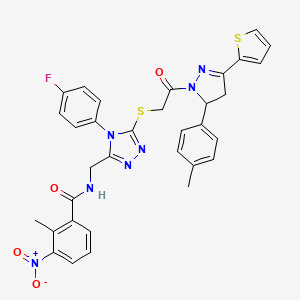
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)